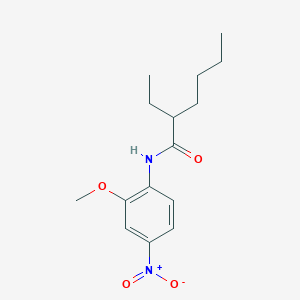![molecular formula C15H12Cl2N4O B14929874 N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14929874.png)
N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves the reaction of 2,4-dichlorophenylamine with 5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation, cancer progression, and microbial growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2,5-dichlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide
Uniqueness
N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of both pyrazole and pyrimidine rings. This structural arrangement contributes to its distinct biological activity and potential therapeutic applications .
Eigenschaften
Molekularformel |
C15H12Cl2N4O |
|---|---|
Molekulargewicht |
335.2 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C15H12Cl2N4O/c1-8-5-9(2)21-14(18-8)7-13(20-21)15(22)19-12-4-3-10(16)6-11(12)17/h3-7H,1-2H3,(H,19,22) |
InChI-Schlüssel |
YEOPGVZYWRPBQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=CC(=NN12)C(=O)NC3=C(C=C(C=C3)Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-ethyl-3,5-dimethyl-N-[2-(3-methylpiperidin-1-yl)benzyl]-1H-pyrazole-4-sulfonamide](/img/structure/B14929793.png)
![N-[4-bromo-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-(difluoromethoxy)benzamide](/img/structure/B14929802.png)
![(2E)-3-[(5-bromoquinolin-8-yl)amino]-1-[3-(difluoromethoxy)phenyl]prop-2-en-1-one](/img/structure/B14929806.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]pyridine-3-carboxamide](/img/structure/B14929823.png)
![4-{[(E)-{4-[(3,4-diethoxybenzyl)oxy]phenyl}methylidene]amino}-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14929829.png)
![4-[3-[(2,3-dichlorophenoxy)methyl]-4-methoxyphenyl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929843.png)
![4-bromo-1-ethyl-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B14929844.png)

![[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl][4-(4-fluorobenzyl)piperazin-1-yl]methanone](/img/structure/B14929849.png)
![4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B14929855.png)
![3,4-dimethoxy-N'-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide](/img/structure/B14929867.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[1-(2-fluorobenzyl)-1H-pyrazol-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B14929881.png)
![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B14929883.png)
![propyl 2-[(3-cyclopentylpropanoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B14929886.png)
